An In-Depth Technical Guide to the Core Structure of Hexahydro-1H-pyrrolizin-1-amine
An In-Depth Technical Guide to the Core Structure of Hexahydro-1H-pyrrolizin-1-amine
Foreword: Unveiling the Pyrrolizidine Scaffold
The pyrrolizidine ring system, a bicyclic heterocyclic motif, represents a foundational scaffold in both natural product chemistry and modern drug discovery. As the core of thousands of pyrrolizidine alkaloids (PAs), it is a structure forged by nature, primarily as a chemical defense for over 6,000 plant species.[1] These natural origins, however, are coupled with a well-documented history of hepatotoxicity, presenting a formidable challenge and a unique opportunity for medicinal chemists.[2][3] Understanding the fundamental structure, stereochemistry, and chemical properties of substituted pyrrolizidines is therefore paramount for any researcher aiming to harness its synthetic potential while mitigating its inherent risks.
This guide provides an in-depth examination of a specific, functionalized derivative: hexahydro-1H-pyrrolizin-1-amine. We will move beyond a simple description of its two-dimensional structure to explore its stereochemical nuances, present a robust synthetic strategy, detail methods for its characterization, and discuss its relevance in the broader context of chemical and pharmaceutical research.
Part 1: Core Structural Elucidation
Foundational Nomenclature and Molecular Identity
The molecule of interest is systematically identified by its nomenclature and core chemical properties, which provide an unambiguous basis for its study.
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IUPAC Name: 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine[4]
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Common Synonyms: Aminopyrrolizidine, Hexahydropyrrolizin-1-amine[4]
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CAS Registry Number: 170442-12-3[4]
The parent scaffold, pyrrolizidine, is a saturated bicyclic heterocycle composed of two fused five-membered pyrrolidine rings that share a common nitrogen atom at the bridgehead position.[6][7] This structure is also systematically named 1-Azabicyclo[3.3.0]octane.[8][9] The addition of an amine group at the C-1 position introduces a primary chiral center and a key functional handle for further chemical modification.
The Critical Role of Stereochemistry
The three-dimensional arrangement of the hexahydro-1H-pyrrolizin-1-amine structure is defined by two key stereocenters: the bridgehead carbon (C-7a) and the carbon bearing the amine group (C-1). The relative orientation of the hydrogen at C-7a and the amine group at C-1 dictates the overall topology of the molecule.
This leads to the existence of distinct stereoisomers, which can possess significantly different biological activities and physicochemical properties. The two primary relationships to consider are:
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Ring Fusion (Cis vs. Trans): The fusion of the two five-membered rings can be either cis (H at C-7a on the same face as the C1-C2 bond) or trans (H at C-7a on the opposite face). The cis-fused configuration is generally more stable and common.
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Substituent Orientation (Endo vs. Exo): The amine group at C-1 can be oriented endo (on the same side as the nitrogen bridge) or exo (on the opposite side).
The combination of these factors gives rise to multiple diastereomers, often designated with relative stereochemical descriptors such as rel-(1R,7aR) or rel-(1R,7aS), which define the spatial relationship between the substituents at C-1 and C-7a.[4][10]
Figure 1: Logical relationship of stereocenters in hexahydro-1H-pyrrolizin-1-amine.
Part 2: A Practical Approach to Synthesis
Context from Nature: Biosynthesis of the Pyrrolizidine Core
While laboratory synthesis provides controlled access to specific isomers, understanding the natural biosynthetic pathway offers valuable insight. In plants, the pyrrolizidine nucleus is constructed from the polyamines putrescine and spermidine, which are themselves derived from the amino acid arginine.[1][3] The key enzymatic step, catalyzed by homospermidine synthase (HSS), combines these precursors to form homospermidine.[11] Subsequent oxidation and cyclization steps yield the core bicyclic structure, which is then further elaborated to produce the vast array of natural pyrrolizidine alkaloids.[3]
Proposed Retrosynthetic Pathway and Experimental Protocol
A robust and reliable synthesis of hexahydro-1H-pyrrolizin-1-amine can be achieved from the corresponding ketone, hexahydro-1H-pyrrolizin-1-one. This precursor provides a direct route to the target amine via a two-step sequence involving oxime formation followed by reduction. This strategy is advantageous as the choice of reducing agent can influence the stereochemical outcome of the final product.
Step 1: Oxime Formation from Hexahydro-1H-pyrrolizin-1-one
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Principle: The carbonyl group of the ketone reacts with hydroxylamine hydrochloride in the presence of a mild base to form the corresponding oxime. The base neutralizes the HCl released, driving the reaction to completion.
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Protocol:
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To a solution of hexahydro-1H-pyrrolizin-1-one (1.0 eq)[12] in ethanol (10 mL/mmol), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude oxime, which can often be used in the next step without further purification.
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Step 2: Reduction of the Oxime to Hexahydro-1H-pyrrolizin-1-amine
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Principle: The C=N double bond of the oxime is reduced to a C-N single bond, and the N-OH group is reduced to an N-H group, yielding the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
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Protocol:
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Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
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Suspend lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL/mmol) in a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel.
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Cool the suspension to 0 °C using an ice bath.
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Dissolve the crude oxime (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel, maintaining the internal temperature below 10 °C.
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After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
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Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
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Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite®, washing the filter cake thoroughly with THF.
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Concentrate the filtrate under reduced pressure to yield crude hexahydro-1H-pyrrolizin-1-amine. Purification can be achieved via column chromatography on silica gel or by acid-base extraction.
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Figure 2: Proposed two-step synthesis workflow for hexahydro-1H-pyrrolizin-1-amine.
Part 3: Physicochemical Properties and Analytical Characterization
A comprehensive characterization using modern analytical techniques is essential to confirm the identity, purity, and structure of the synthesized molecule.
Predicted Physicochemical Data
The following table summarizes key computed properties that are crucial for predicting the molecule's behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Weight | 126.20 g/mol | [4] |
| Molecular Formula | C₇H₁₄N₂ | [4] |
| XLogP3 (Lipophilicity) | 0.4 | Computed |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
| Rotatable Bonds | 1 | Computed |
Spectroscopic Signature
The unique arrangement of atoms in hexahydro-1H-pyrrolizin-1-amine gives rise to a distinct spectroscopic fingerprint.
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¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to be complex due to the number of non-equivalent methylene protons and the diastereotopic nature of protons within the rigid bicyclic system. Key expected signals include:
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A multiplet for the proton at C-1 , shifted downfield by the adjacent amine group.
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A distinct signal for the bridgehead proton at C-7a .
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A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
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A series of overlapping multiplets in the aliphatic region corresponding to the ten protons of the five CH₂ groups in the ring system.[13]
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display seven distinct signals for the seven carbon atoms of the pyrrolizidine ring.
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The C-1 carbon, bonded to the nitrogen of the amine, will be the most downfield of the sp³ carbons.
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The bridgehead carbon C-7a will also show a characteristic chemical shift.
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The remaining five signals will correspond to the methylene carbons of the rings.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve the loss of the amine group or cleavage of the bicyclic ring system, providing further structural confirmation. The mass spectrum for the parent pyrrolizidine scaffold shows a strong molecular ion peak at m/z = 111.[9]
Part 4: Context and Significance in Research and Development
The hexahydro-1H-pyrrolizin-1-amine structure is more than a synthetic target; it is a building block with potential applications and important toxicological considerations.
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Scaffold for Drug Discovery: The pyrrolizidine nucleus offers a rigid, three-dimensional framework that is attractive for positioning functional groups in precise orientations to interact with biological targets. The primary amine of the title compound serves as a crucial handle for diversification, allowing for the synthesis of amides, sulfonamides, and other derivatives to build libraries for screening.
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Potential Biological Activity: While specific data for this molecule is limited, it has been categorized commercially under "Antifungals," suggesting a potential avenue for investigation.[4] Furthermore, the parent pyrrolizidine structure is currently under investigation in a clinical trial for cancer treatment, highlighting the therapeutic interest in this chemical class.[6]
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Toxicological Awareness: A critical aspect of working with any pyrrolizidine-based compound is the potential for toxicity associated with the natural alkaloids.[2] The hepatotoxicity of many PAs is linked to the metabolic oxidation of the pyrrolizidine ring to reactive pyrrolic esters.[3] Therefore, any drug development program utilizing this scaffold must include rigorous toxicological profiling to ensure that synthetic derivatives do not possess or acquire this liability.
Figure 3: Interrelationship of the pyrrolizidine core in a research context.
Conclusion
Hexahydro-1H-pyrrolizin-1-amine is a structurally rich molecule whose true chemical nature is defined by its bicyclic framework and inherent stereoisomerism. While it belongs to a class of compounds famous for the toxicity of its natural members, its rigid scaffold and functional amine handle make it a valuable building block for medicinal chemistry and drug development. A thorough understanding of its structure, combined with rational synthetic design and rigorous analytical and toxicological evaluation, is the key to unlocking its full potential for scientific innovation.
References
-
Stegelmeier, B. L., Edgar, J. A., Colegate, S. M., Gardner, D. R., Schoch, T. K., Coulombe, R. A., & Molyneux, R. J. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Toxins (Basel). [Link]
-
Reimann, A., & Ober, D. (2009). Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism. Phytochemistry. [Link]
-
Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]
-
Reimann, A., Nurhayati, N., Biller, A., & Ober, D. (2004). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences. [Link]
-
Wikipedia contributors. (2023). Pyrrolizidine alkaloid. Wikipedia. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrolizine, hexahydro- (CAS 643-20-9). Cheméo. [Link]
-
PubChem. (n.d.). Hexahydro-1H-pyrrolizine-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Pyrrolizidine. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 1H-Pyrrolizine, hexahydro-. NIST Chemistry WebBook. [Link]
-
Wikipedia contributors. (2022). Pyrrolizidine. Wikipedia. [Link]
-
PubChem. (n.d.). Hexahydro-pyrrolizin-1-one hydrochloride. National Center for Biotechnology Information. [Link]
Sources
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. Pyrrolizidine | C7H13N | CID 12558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine - Wikipedia [en.wikipedia.org]
- 8. 1H-Pyrrolizine, hexahydro- (CAS 643-20-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1H-Pyrrolizine, hexahydro- [webbook.nist.gov]
- 10. echemi.com [echemi.com]
- 11. pnas.org [pnas.org]
- 12. Hexahydro-pyrrolizin-1-one hydrochloride | C7H12ClNO | CID 86767685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. organicchemistrydata.org [organicchemistrydata.org]
